molecular formula C25H34N2O6S B216222 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No. B216222
M. Wt: 490.6 g/mol
InChI Key: BTNPOAGJAHSTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide, also known as TESB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TESB belongs to the class of sulfonylurea compounds and has been found to exhibit promising biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is not fully understood, but it is believed to involve its interaction with various cellular signaling pathways and receptors. 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been found to interact with sulfonylurea receptors in pancreatic beta cells, leading to the stimulation of insulin secretion. In cancer cells, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. In inflammation, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been found to inhibit the activation of NF-κB pathway, leading to the reduction of inflammatory cytokines.
Biochemical and physiological effects:
3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been found to exhibit various biochemical and physiological effects in different cell types and tissues. In pancreatic beta cells, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been shown to stimulate insulin secretion and improve glucose tolerance. In cancer cells, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been found to inhibit cell proliferation and induce apoptosis. In inflammation, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB pathway.

Advantages and Limitations for Lab Experiments

3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and potential therapeutic applications. However, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide also has some limitations, including its low solubility in water and limited bioavailability in vivo.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide. Another area of interest is the investigation of 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide and its interaction with cellular signaling pathways and receptors.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves a multi-step process that includes the condensation of 4-(4-methylpiperidin-1-yl)sulfonylphenylamine with 3,4,5-triethoxybenzoyl chloride in the presence of a base, followed by purification and crystallization. The yield of 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide obtained through this method is reported to be around 60%.

Scientific Research Applications

3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been found to inhibit the growth of cancer cells and induce apoptosis through its effect on the PI3K/Akt/mTOR signaling pathway. In diabetes research, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been shown to stimulate insulin secretion and improve glucose tolerance through its interaction with sulfonylurea receptors. In inflammation research, 3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB pathway.

properties

Product Name

3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Molecular Formula

C25H34N2O6S

Molecular Weight

490.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C25H34N2O6S/c1-5-31-22-16-19(17-23(32-6-2)24(22)33-7-3)25(28)26-20-8-10-21(11-9-20)34(29,30)27-14-12-18(4)13-15-27/h8-11,16-18H,5-7,12-15H2,1-4H3,(H,26,28)

InChI Key

BTNPOAGJAHSTKY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Origin of Product

United States

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